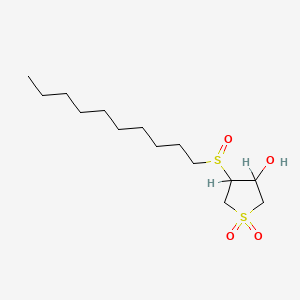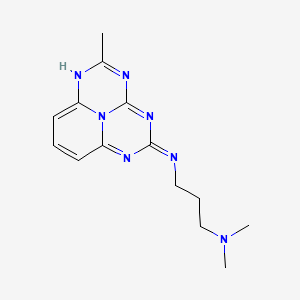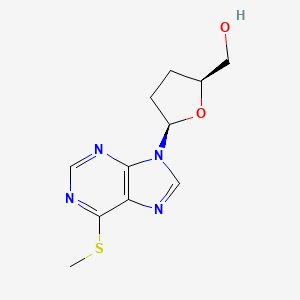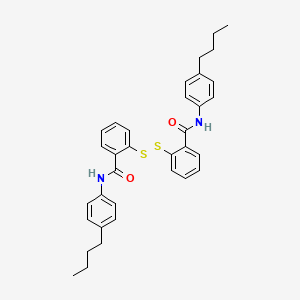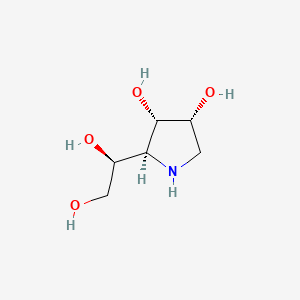
1,4-Dideoxy-1,4-imino-D-tallitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-tallitol is a synthetic compound known for its unique structural properties and biological activities It belongs to the class of iminosugars, which are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-D-tallitol typically involves the reduction of corresponding nitro or azido precursors. One common method includes the catalytic hydrogenation of 1,4-dinitro-1,4-dideoxy-D-tallitol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dideoxy-1,4-imino-D-tallitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of fully reduced iminosugar.
Substitution: Formation of N-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Dideoxy-1,4-imino-D-tallitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism. It is used to study enzyme mechanisms and to develop enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged for specific reactions and processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-tallitol primarily involves its role as a glycosidase inhibitor. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition disrupts carbohydrate metabolism, leading to various biological effects. The molecular targets include enzymes like α-mannosidase and glycogen phosphorylase, which are crucial for glycan processing and glycogen metabolism, respectively.
Comparación Con Compuestos Similares
1,4-Dideoxy-1,4-imino-D-tallitol is compared with other iminosugars such as:
1-Deoxynojirimycin: Another potent glycosidase inhibitor used in the treatment of Gaucher disease and Fabry disease.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its inhibitory effects on glycogen phosphorylase and its potential use in diabetes treatment.
Isofagomine: A potent inhibitor of β-glucosidase, used in the treatment of Gaucher disease.
Uniqueness
This compound stands out due to its specific inhibitory profile and structural properties, making it a valuable tool in biochemical research and potential therapeutic applications. Its ability to selectively inhibit certain glycosidases with minimal off-target effects highlights its significance in the development of targeted enzyme inhibitors.
Propiedades
Número CAS |
115509-95-0 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


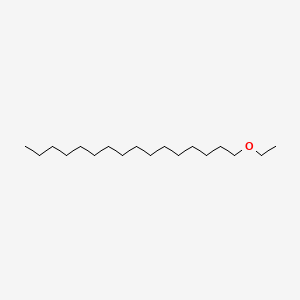

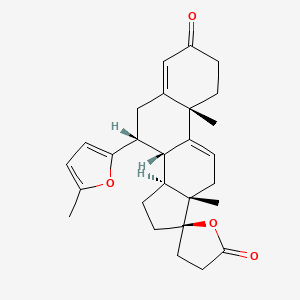
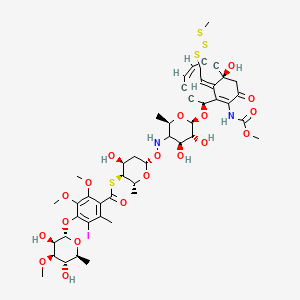

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)


